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Compound of Interest

Compound Name: Ethyl 3-chloropropionate

Cat. No.: B146911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

ethyl 3-chloropropionate (CAS No. 623-71-2), a key chemical intermediate. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The spectroscopic data provides unambiguous structural confirmation of ethyl 3-
chloropropionate. The following tables summarize the key quantitative data from ¹H NMR, ¹³C

NMR, IR, and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of ethyl 3-chloropropionate, typically recorded in deuterated

chloroform (CDCl₃), exhibits four distinct signals corresponding to the four unique proton

environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-Chloropropionate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.19 Quartet 2H -O-CH₂-CH₃

3.76 Triplet 2H Cl-CH₂-CH₂-

2.79 Triplet 2H Cl-CH₂-CH₂-

1.28 Triplet 3H -O-CH₂-CH₃

Data sourced from publicly available spectral databases.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum of ethyl 3-chloropropionate in CDCl₃ shows five

signals, one for each carbon atom in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-Chloropropionate

Chemical Shift (δ) ppm Assignment

170.1 C=O

61.3 -O-CH₂-CH₃

40.8 Cl-CH₂-CH₂-

38.1 Cl-CH₂-CH₂-

14.1 -O-CH₂-CH₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy
The IR spectrum of ethyl 3-chloropropionate, typically acquired as a neat liquid film, displays

characteristic absorption bands for its functional groups.

Table 3: Key IR Absorption Bands for Ethyl 3-Chloropropionate
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Wavenumber (cm⁻¹) Intensity Assignment

~1740 Strong C=O (Ester) Stretch

~1180 Strong C-O (Ester) Stretch

~2980 Medium C-H (Alkyl) Stretch

~750 Medium C-Cl Stretch

Data interpreted from the NIST Chemistry WebBook.[1]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of ethyl 3-chloropropionate results in a

molecular ion and several characteristic fragment ions. The presence of chlorine is indicated by

the M+2 isotopic peak for fragments containing a chlorine atom.

Table 4: Mass Spectrometry Data for Ethyl 3-Chloropropionate

m/z Relative Intensity Assignment

136/138 Low [M]⁺ (Molecular Ion)

101 High [M - Cl]⁺

91 High [M - OCH₂CH₃]⁺

63 Medium [CH₂CH₂Cl]⁺

Data sourced from PubChem and interpreted based on common fragmentation patterns.[2]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of ethyl 3-chloropropionate and dissolve it

in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

tetramethylsilane (TMS) as an internal standard.[3]

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃.[3]

Perform automated or manual shimming to optimize the magnetic field homogeneity.[3]

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A

sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Processing: Apply Fourier transformation to the free induction decay (FID). Phase the

resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by

setting the TMS signal to 0.00 ppm.

2.1.2. ¹³C NMR Spectroscopy

Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of ethyl
3-chloropropionate in 0.6-0.7 mL of CDCl₃ with TMS.[3]

Filtration: Filter the sample as described for ¹H NMR.[4]

Instrument Setup and Locking/Shimming: Follow the same procedure as for ¹H NMR.

Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance and sensitivity of the ¹³C nucleus.[5]

Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to

the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
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Sample Preparation (Neat Liquid Film): Place one to two drops of pure ethyl 3-
chloropropionate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]

Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread

into a thin, uniform film between the plates.[6]

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty

and collect a background spectrum to account for atmospheric CO₂ and H₂O.

Sample Analysis: Place the assembled salt plates in the sample holder of the spectrometer.

Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-

add multiple scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction (for a volatile liquid): Inject a small amount of ethyl 3-chloropropionate
into the gas chromatograph (GC) inlet of a GC-MS system, or directly introduce it into the ion

source via a heated probe for a standalone MS.

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. The

sample molecules are bombarded with electrons, leading to ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Acquisition: The mass spectrum is generated by plotting the relative abundance of ions

as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical relationship between the different spectroscopic

techniques and the structural information they provide for the elucidation of ethyl 3-
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chloropropionate's structure.

Spectroscopic Analysis of Ethyl 3-Chloropropionate
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Caption: Workflow of Spectroscopic Techniques for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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